ethyl 3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
Description
Ethyl 3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate is a synthetic coumarin derivative characterized by a benzyloxy substituent at the 7-position of the chromen-2-one core. The compound features a 4,8-dimethylated coumarin scaffold linked to an ethyl propanoate ester at position 3.
Properties
Molecular Formula |
C23H24O5 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 3-(4,8-dimethyl-2-oxo-7-phenylmethoxychromen-3-yl)propanoate |
InChI |
InChI=1S/C23H24O5/c1-4-26-21(24)13-11-19-15(2)18-10-12-20(16(3)22(18)28-23(19)25)27-14-17-8-6-5-7-9-17/h5-10,12H,4,11,13-14H2,1-3H3 |
InChI Key |
LNMATEYYESWJHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=CC=C3)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group of the chromen-2-one derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological membranes, while the chromen-2-one core can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several coumarin derivatives, differing primarily in substituents at the 7-position. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Findings:
Substituent Effects on Lipophilicity: The benzyloxy group in the target compound confers higher lipophilicity compared to the hydroxy analog (C₁₇H₁₈O₅), which is more polar and water-soluble .
The tert-butyl group in C₂₅H₃₀O₅ provides steric shielding, which may reduce enzymatic degradation or improve pharmacokinetic profiles .
Functional Group Reactivity :
- The 2-oxopropoxy substituent in C₁₉H₂₂O₆ adds a reactive ketone moiety, enabling participation in hydrogen bonding or nucleophilic reactions, unlike the inert benzyloxy group .
Research Implications
- Drug Discovery: Lipophilic analogs (e.g., benzyloxy, tert-butyl derivatives) could be explored for antimicrobial or anticancer activity, leveraging coumarin’s known scaffold .
- Material Science : Polar variants (e.g., hydroxy or ketone-substituted) might serve as fluorescent probes or sensors due to tunable electronic properties .
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